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Atmospheric Degradation of HCFC-142b: A
Technical Overview
An In-depth Guide for Researchers and Scientists on the Atmospheric Chemistry and

Degradation Pathways of 1-chloro-1,1-difluoroethane (HCFC-142b)

Introduction
1-chloro-1,1-difluoroethane, commonly known as HCFC-142b, is a hydrochlorofluorocarbon

(HCFC) with the chemical formula CH₃CClF₂. It has been utilized as a refrigerant, a blowing

agent for foam plastics, and a feedstock for the production of polyvinylidene fluoride (PVDF).[1]

As a member of the HCFC family, it was introduced as a transitional replacement for

chlorofluorocarbons (CFCs) due to its lower ozone depletion potential (ODP). However, HCFC-

142b still contributes to ozone depletion and is also a potent greenhouse gas.[1] Consequently,

its production and consumption have been phased out under the Montreal Protocol.[1][2]

Understanding the atmospheric chemistry of HCFC-142b is crucial for assessing its

environmental impact and the fate of its degradation products. This technical guide provides a

comprehensive overview of the atmospheric degradation pathways of HCFC-142b, supported

by quantitative data and detailed experimental methodologies.

Atmospheric Lifetime and Environmental Impact
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HCFC-142b has a significant atmospheric lifetime, estimated to be around 17 to 21 years.[1][3]

Its primary sink in the atmosphere is reaction with hydroxyl radicals (OH) in the troposphere.[3]

Due to its extended lifetime, a fraction of emitted HCFC-142b can be transported to the

stratosphere, where it can be destroyed by photolysis, though this is a minor loss process.[4]

The environmental impact of HCFC-142b is characterized by its Ozone Depletion Potential

(ODP) and Global Warming Potential (GWP), as summarized in the table below.

Parameter Value Reference

Chemical Formula CH₃CClF₂ [1]

Atmospheric Lifetime 17 - 21 years [1][3]

Ozone Depletion Potential

(ODP)
~0.065 - 0.07 [1]

Global Warming Potential

(100-year)
2300 - 5000 [1]

Tropospheric Degradation Pathway
The atmospheric degradation of HCFC-142b is predominantly initiated by the abstraction of a

hydrogen atom by the hydroxyl radical (OH). This initial reaction is the rate-determining step for

its removal from the troposphere.

Initiation Reaction with OH Radical
The reaction proceeds as follows:

CH₃CClF₂ + OH → CH₂CClF₂ + H₂O

The rate of this reaction is temperature-dependent and has been the subject of several kinetic

studies.
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Temperature (K)
Rate Constant (k)
(cm³ molecule⁻¹
s⁻¹)

Experimental
Technique

Reference

293 (2.6 ± 0.4) x 10⁻¹⁵
Laser Pulse Initiation /

Long Path Absorption
[5]

270

Agrees with earlier

higher flash energy

studies

Flash Photolysis -

Resonance

Fluorescence

[6]

Formation and Fate of the Haloalkyl Radical (CH₂CClF₂)
The resulting haloalkyl radical, CH₂CClF₂, rapidly reacts with molecular oxygen (O₂) in the

atmosphere to form a peroxy radical, CH₂(O₂)CClF₂.

CH₂CClF₂ + O₂ (+ M) → CH₂(O₂)CClF₂ (+ M)

Peroxy Radical Chemistry
The fate of the peroxy radical is complex and can proceed via several pathways, primarily

involving reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals

(RO₂). In a typical NOx-rich atmospheric environment, the reaction with NO is dominant.

CH₂(O₂)CClF₂ + NO → CH₂(O)CClF₂ + NO₂

This reaction yields an alkoxy radical, CH₂(O)CClF₂.

Alkoxy Radical Decomposition
The subsequent reactions of the alkoxy radical determine the final degradation products. For

HCFCs with a single chlorine atom, it is suggested that the chlorine is released "essentially

instantaneously" following the initial OH attack, implying rapid decomposition of the subsequent

radicals.[3] The alkoxy radical, CH₂(O)CClF₂, is expected to undergo decomposition. One

plausible pathway involves the elimination of a chlorine atom.

A proposed major fate of the alkoxy radical is reaction with O₂ to form an aldehyde and a

hydroperoxy radical.[5]
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CH₂(O)CClF₂ + O₂ → CF₂ClCHO + HO₂

The rate coefficient for this reaction has been determined to be (2.5 ± 1.5) x 10⁻¹⁵ cm³

molecule⁻¹ s⁻¹.[5] An upper limit for the unimolecular decomposition via C-C bond fission has

also been estimated to be ≤ 1.5 x 10³ s⁻¹.[5]

Final Degradation Products
Based on experimental studies, the primary carbonyl product of HCFC-142b oxidation in the

troposphere is chlorodifluoroacetaldehyde (CF₂ClCHO).[5] Further degradation of this aldehyde

is expected. Additionally, the formation of mixed fluorochloroacetic acids has been suggested

as a potential outcome of HCFC-142b degradation.[7]

The overall degradation can be summarized in the following logical flow:
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Tropospheric degradation pathway of HCFC-142b.

Experimental Protocols
The kinetic and mechanistic data for the atmospheric degradation of HCFC-142b have been

primarily obtained through two key experimental techniques: flash photolysis-resonance
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fluorescence and smog chamber studies.

Flash Photolysis-Resonance Fluorescence (FP-RF)
This technique is used to measure the absolute rate constants for the reaction of OH radicals

with HCFC-142b.

Experimental Workflow:
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Workflow for Flash Photolysis-Resonance Fluorescence.

Methodology:

OH Radical Generation: A pulse of UV light from a laser (e.g., an excimer laser) photolyzes a

precursor molecule (e.g., H₂O or HNO₃) in a flow reactor to produce OH radicals.

Reaction: The generated OH radicals react with a known excess concentration of HCFC-

142b in a carrier gas (e.g., Argon or Helium).

Detection: The concentration of OH radicals is monitored over time using resonance

fluorescence. A resonance lamp excites the OH radicals, and the resulting fluorescence is
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detected by a photomultiplier tube (PMT).

Data Analysis: The decay of the fluorescence signal is proportional to the concentration of

OH radicals. By measuring the pseudo-first-order decay rate at different HCFC-142b

concentrations, the bimolecular rate constant for the reaction can be determined.

Smog Chamber-FTIR Spectroscopy
Smog chamber studies are employed to identify and quantify the stable end products of the

atmospheric degradation of HCFC-142b.

Experimental Workflow:
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Workflow for Smog Chamber-FTIR Spectroscopy.

Methodology:

Chamber Preparation: A large-volume (typically hundreds to thousands of liters) smog

chamber made of inert material (e.g., Teflon) is filled with purified air.

Reactant Introduction: Known concentrations of HCFC-142b, an OH radical precursor (e.g.,

hydrogen peroxide, H₂O₂), and optionally NOx are introduced into the chamber.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1203169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Initiation: The mixture is irradiated with UV lamps that simulate the solar spectrum,

initiating the photolysis of the OH precursor and the subsequent oxidation of HCFC-142b.

Product Monitoring: The concentrations of the reactants and products are monitored over

time using in-situ Fourier Transform Infrared (FTIR) spectroscopy. The characteristic infrared

absorption spectra of the different species allow for their identification and quantification.

Data Analysis: By analyzing the temporal evolution of the reactant and product

concentrations, product yields and branching ratios for different reaction pathways can be

determined.

Conclusion
The atmospheric degradation of HCFC-142b is primarily driven by its reaction with the hydroxyl

radical in the troposphere. This process leads to the formation of a series of reactive

intermediates, ultimately resulting in the formation of stable oxidation products, with

chlorodifluoroacetaldehyde being a major identified product. While the initial steps of the

degradation mechanism are well-established, further research is needed to fully elucidate the

complete reaction pathways and to accurately quantify the yields of all final degradation

products. The experimental techniques of flash photolysis-resonance fluorescence and smog

chamber-FTIR spectroscopy are essential tools in these investigations, providing the kinetic

and mechanistic data necessary to assess the full environmental impact of HCFC-142b and its

degradation products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ACP - OH-initiated atmospheric degradation of hydroxyalkyl hydroperoxides: mechanism,
kinetics, and structureâ��activity relationship [acp.copernicus.org]

2. ozone.unep.org [ozone.unep.org]

3. acomstaff.acom.ucar.edu [acomstaff.acom.ucar.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1203169?utm_src=pdf-custom-synthesis
https://acp.copernicus.org/articles/22/3693/2022/
https://acp.copernicus.org/articles/22/3693/2022/
https://ozone.unep.org/sites/default/files/2019-05/TEAPAS98.pdf
https://acomstaff.acom.ucar.edu/julial/pubs/95GL01313.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. escholarship.org [escholarship.org]

5. Time Resolved Studies of Intermediate Products in the Oxidation of HCFC 141b
(CFCl2CH3) and HCFC 142 b (CF2ClCH3) | Semantic Scholar [semanticscholar.org]

6. researchgate.net [researchgate.net]

7. ntrs.nasa.gov [ntrs.nasa.gov]

To cite this document: BenchChem. [Atmospheric chemistry and degradation pathways of
HCFC-142b]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203169#atmospheric-chemistry-and-degradation-
pathways-of-hcfc-142b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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